(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one
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Description
(3aR,4R,5R,6aS)-4-((3S,5S,E)-5-Methyl-3-((tetrahydro-2H-pyran-2-yl)oxy)non-1-en-1-yl)-5-((tetrahydro-2H-pyran-2-yl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one is a useful research compound. Its molecular formula is C27H44O6 and its molecular weight is 464.63466. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications
Non-iterative Asymmetric Synthesis of Polyketide Spiroketals
This compound has been used in the non-iterative asymmetric synthesis of polyketide spiroketals, particularly in the production of stereo- and enantioselective compounds with potential applications in medicinal chemistry. Spiroketals derived from this process have shown evidence of cancer-cell-growth inhibition, indicating potential therapeutic applications (Meilert, Pettit, & Vogel, 2004).
Prins-Type Cyclization of Oxonium Ions
The compound has been implicated in the study of Prins-type cyclization of oxonium ions. This process is significant in the synthesis of diverse tetrahydro-2H-pyran and tetrahydrofuran derivatives, offering insights into the stereochemistry and mechanistic details of oxonium-ion cyclization, beneficial for complex organic syntheses (Fráter, Müller, & Kraft, 2004).
Enantiospecific Synthesis of Carboxylic Acids
The compound has also been used in the enantiospecific synthesis of carboxylic acids. This methodology is crucial for creating enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals (Deschenaux, Kallimopoulos, Stoeckli-Evans, & Jacot‐Guillarmod, 1989).
Synthesis of Protected Forms of Heptose Analogs
Additionally, this compound has been used in the synthesis of protected forms of heptose analogs, which are potential precursors for C-glycosides of neuraminic acid. These compounds have potential applications in the synthesis of complex carbohydrates and glycoconjugates (Carrel & Vogel, 2000).
Synthesis of Cyclopenta[b]furan-2-ones
The compound has been used in the synthesis of cyclopenta[b]furan-2-ones, which are key intermediates in the synthesis of natural products and pharmaceuticals. These compounds have applications in the synthesis of enantiomerically pure triquinanes (Weinges, Reichert, & Braun, 1994).
Properties
IUPAC Name |
(3aR,4R,5R,6aS)-4-[(E,3S,5S)-5-methyl-3-(oxan-2-yloxy)non-1-enyl]-5-(oxan-2-yloxy)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O6/c1-3-4-9-19(2)16-20(31-26-10-5-7-14-29-26)12-13-21-22-17-25(28)32-24(22)18-23(21)33-27-11-6-8-15-30-27/h12-13,19-24,26-27H,3-11,14-18H2,1-2H3/b13-12+/t19-,20+,21+,22+,23+,24-,26?,27?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXMZDMVHVZZPR-MMEIQNLQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CC(C=CC1C(CC2C1CC(=O)O2)OC3CCCCO3)OC4CCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC3CCCCO3)OC4CCCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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